4-Cyclopropoxy-5-iodo-2-(trifluoromethyl)pyridine
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Overview
Description
4-Cyclopropoxy-5-iodo-2-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C9H7F3INO and a molecular weight of 329.06 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an iodine atom, and a trifluoromethyl group attached to a pyridine ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Chemical Reactions Analysis
4-Cyclopropoxy-5-iodo-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The presence of the iodine atom makes it suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Cyclopropoxy-5-iodo-2-(trifluoromethyl)pyridine has several applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and drug development.
Medicine: It is investigated for its potential therapeutic properties, including its role as a building block for drug candidates.
Industry: The compound is used in the production of materials with specific chemical properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-5-iodo-2-(trifluoromethyl)pyridine involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds to 4-Cyclopropoxy-5-iodo-2-(trifluoromethyl)pyridine include:
2-Iodo-5-(trifluoromethyl)pyridine: Lacks the cyclopropoxy group, resulting in different chemical properties and reactivity
4-Iodo-2-(trifluoromethyl)pyridine: Similar structure but without the cyclopropoxy group, affecting its applications and interactions.
2-Fluoro-4-(trifluoromethyl)pyridine: Contains a fluorine atom instead of iodine, leading to different reactivity and applications.
The uniqueness of this compound lies in the combination of its functional groups, which impart specific chemical and physical properties that are valuable in various research and industrial applications.
Properties
Molecular Formula |
C9H7F3INO |
---|---|
Molecular Weight |
329.06 g/mol |
IUPAC Name |
4-cyclopropyloxy-5-iodo-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C9H7F3INO/c10-9(11,12)8-3-7(6(13)4-14-8)15-5-1-2-5/h3-5H,1-2H2 |
InChI Key |
DXWKUFIEJYMDDL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=NC=C2I)C(F)(F)F |
Origin of Product |
United States |
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